molecular formula C7H10ClNS B2436731 4-(Aminomethyl)-benzenethiol hydrochloride CAS No. 2219419-36-8

4-(Aminomethyl)-benzenethiol hydrochloride

Cat. No.: B2436731
CAS No.: 2219419-36-8
M. Wt: 175.67
InChI Key: ARIJDZTZVZJWIE-UHFFFAOYSA-N
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Description

“4-(Aminomethyl)-benzenethiol hydrochloride” is an amino acid ester hydrochloride. It plays a role during the preparation of a novel hepatitis C virus (HCV) helicase inhibitor . It can also be used in the synthesis of fluorescent-labeled bisbenzamidine, which can be a biochemical tool in biomedical studies .


Synthesis Analysis

The synthesis of “this compound” involves a three-step process with good or very good yields. DMT/NMM/TsO − (4- (4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate) is used as a coupling reagent .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H9ClN2. The InChI Key is QREZLLYPLRPULF-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of 274-279 °C . The molecular weight is 168.62 .

Scientific Research Applications

Corrosion Inhibition

4-(Aminomethyl)-benzenethiol hydrochloride derivatives have been studied for their corrosion inhibition properties. In one study, 2-((4-(dimethylamino) benzylidene)amino)benzenethiol (DBB) showed promising results in preventing carbon steel corrosion in HCl solutions. The research demonstrated that the inhibition efficiency of DBB increased with rising temperature and immersion time. The study also explored the inhibitor’s adsorption characteristics and engaged in quantum chemical calculations to predict the interaction of DBB with metal surfaces (Keleş, Keleş, & Sayın, 2021).

Chemical Sensing

The compound has also been utilized in the development of chemical sensors. One study designed a reaction-based fluorescent probe for selective discrimination of thiophenols over aliphatic thiols, demonstrating its potential in chemical, biological, and environmental sciences. The probe displayed high selectivity and sensitivity with successful applications in detecting thiophenols in water samples (Wang, Han, Jia, Zhou, & Deng, 2012).

Material Science

In material science, this compound derivatives have been investigated for modifying gold surfaces. A study examined the work function of gold surfaces modified with substituted benzenethiols, including 4-aminobenzenethiol and 4-(dimethylamino)benzenethiol. The research is crucial for the design of organic electronic devices, revealing that the work function varied depending on the substituted benzenethiol used and that thermal annealing could revert the work function to that of an unmodified surface (Kuzumoto & Kitamura, 2014).

Safety and Hazards

“4-(Aminomethyl)-benzenethiol hydrochloride” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed. It should be stored in a well-ventilated place and kept tightly closed .

Properties

IUPAC Name

4-(aminomethyl)benzenethiol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS.ClH/c8-5-6-1-3-7(9)4-2-6;/h1-4,9H,5,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIJDZTZVZJWIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)S.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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